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This application note provides a detailed protocol for the expression and purification of

recombinant amphiphysin from E. coli. The described method employs a Glutathione S-

Transferase (GST) tag for initial affinity capture, followed by tag removal and subsequent

chromatography steps to achieve high purity. This protocol is intended for researchers,

scientists, and drug development professionals requiring functional, full-length amphiphysin
for in vitro assays, structural studies, and interaction analyses.

Introduction
Amphiphysin is a key scaffolding protein involved in clathrin-mediated endocytosis (CME).[1]

[2] It plays a crucial role in the recruitment of dynamin to the necks of budding vesicles, a

critical step for membrane fission.[3][4][5] Structurally, amphiphysin contains an N-terminal

Bin/Amphiphysin/Rvs (BAR) domain responsible for sensing and inducing membrane

curvature, a central clathrin and AP2 binding domain, and a C-terminal SH3 domain that

interacts with proline-rich motifs in other proteins, most notably dynamin.[1][6] The ability to

produce high-purity, recombinant amphiphysin is essential for dissecting its molecular

functions and for its potential as a target in drug discovery.

This protocol details a robust method for purifying recombinant human amphiphysin 1, which

can also be adapted for other N-BAR proteins.[7][8] The strategy involves expression in E. coli

as a GST-fusion protein, initial purification using GST affinity chromatography, enzymatic

cleavage of the GST tag, and further polishing steps using ion-exchange and size-exclusion

chromatography.[7][8]
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Materials and Reagents
Table 1: Buffers and Solutions

Buffer/Solution Composition

LB Agar Plates
10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L

NaCl, 15 g/L Agar, 100 µg/mL Ampicillin

LB Medium
10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L

NaCl

GST Lysis Buffer

50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM

EDTA, 1 mM DTT, 1% Triton X-100, Protease

Inhibitors

GST Wash Buffer
50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM

EDTA, 1 mM DTT

GST Elution Buffer
50 mM Tris-HCl (pH 8.0), 10 mM Reduced

Glutathione

Ion-Exchange Buffer A 20 mM Tris-HCl (pH 8.0), 1 mM DTT

Ion-Exchange Buffer B 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM DTT

Size-Exclusion Buffer
20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM

DTT

IPTG Stock Solution
100 mM Isopropyl β-D-1-thiogalactopyranoside

in sterile water

Ampicillin Stock 100 mg/mL in 50% Ethanol

Chloramphenicol Stock 35 mg/mL in Ethanol

Experimental Protocols
Transformation and Expression

Thaw a vial of chemically competent E. coli BL21 (DE3) CodonPlus-RIPL cells on ice.

Add 1-2 µL of the pGEX vector containing the human amphiphysin 1 cDNA to 50 µL of

competent cells.
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Incubate the mixture on ice for 30 minutes.

Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

Spread 100-200 µL of the transformed cells onto an LB agar plate containing 100 µg/mL

ampicillin.

Incubate the plate overnight at 37°C.

Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at

37°C with shaking.

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the

OD600 reaches 0.6-0.8.

Cool the culture to 18°C and induce protein expression by adding IPTG to a final

concentration of 0.3 mM.[7]

Continue to incubate at 18°C for 12-16 hours with shaking.[7]

Cell Lysis and Lysate Clarification
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30 mL of ice-cold GST Lysis Buffer per liter of culture.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Collect the supernatant containing the soluble GST-amphiphysin.

GST Affinity Chromatography
Equilibrate a GST affinity column with GST Wash Buffer.

Load the clarified lysate onto the column at a flow rate of 1 mL/min.[8]
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Wash the column with at least 10 column volumes of GST Wash Buffer at a flow rate of 2

mL/min.[8]

Elute the GST-amphiphysin with GST Elution Buffer at a flow rate of 1 mL/min.[8] Collect 1

mL fractions.

Analyze the fractions by SDS-PAGE to identify those containing the purified fusion protein.

GST Tag Cleavage
Pool the fractions containing GST-amphiphysin.

Add PreScission Protease to the pooled fractions (the exact amount may need optimization,

typically 1 unit per 100 µg of fusion protein).

Dialyze the mixture against GST Wash Buffer overnight at 4°C to remove glutathione and

facilitate tag cleavage.

Ion-Exchange Chromatography
After dialysis, clarify the sample by centrifugation at 20,000 x g for 20 minutes at 4°C to

remove any precipitate.

Equilibrate a Mono Q (anion exchange) or Mono S (cation exchange) column with Ion-

Exchange Buffer A. The choice of column depends on the pI of amphiphysin.

Load the sample onto the column.

Wash the column with Ion-Exchange Buffer A.

Elute the protein with a linear gradient of 0-100% Ion-Exchange Buffer B over 20 column

volumes.

Collect fractions and analyze by SDS-PAGE to identify those containing tag-free

amphiphysin.

Size-Exclusion Chromatography
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Pool the fractions containing amphiphysin from the ion-exchange step and concentrate

using an appropriate centrifugal filter device.

Equilibrate a Superdex 200 or similar size-exclusion column with Size-Exclusion Buffer.

Load the concentrated sample onto the column.

Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

Collect fractions and analyze by SDS-PAGE for purity.

Pool the purest fractions, determine the protein concentration, and store at -80°C.

Data Presentation
Table 2: Typical Purification Yields and Purity

Purification Step Total Protein (mg) Amphiphysin (mg) Purity (%)

Clarified Lysate 500 25 ~5

GST Affinity Eluate 30 20 >85

Ion-Exchange Eluate 15 12 >95

Size-Exclusion Eluate 10 9 >98

Note: Yields are approximate and can vary depending on expression levels and purification

efficiency.
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Caption: Experimental workflow for recombinant amphiphysin purification.
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Caption: Amphiphysin's role in clathrin-mediated endocytosis.

Troubleshooting
Table 3: Common Problems and Solutions
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Problem Possible Cause Suggested Solution

Low protein expression
Suboptimal induction

conditions.

Optimize IPTG concentration,

induction temperature, and

time.

Codon bias in E. coli.

Use an E. coli strain like BL21

(DE3) CodonPlus that contains

extra copies of rare tRNA

genes.

Protein is in inclusion bodies
High expression rate leading to

misfolding.

Lower the induction

temperature (e.g., 16-20°C)

and IPTG concentration.

Low binding to GST column GST tag is not accessible.

Ensure the tag is properly

folded; consider adding a

linker between GST and

amphiphysin.

Incorrect buffer conditions.
Verify the pH and composition

of the lysis and wash buffers.

Protein precipitates after tag

cleavage

Removal of the solubilizing

GST tag leads to aggregation.

Perform cleavage in the

presence of additives like

glycerol (5-10%) or L-arginine

(50-100 mM).[7][8]

Poor separation in subsequent

chromatography

Protein is aggregated or

degraded.

Analyze samples by SDS-

PAGE at each step. Add

protease inhibitors to all

buffers. Perform size-exclusion

chromatography to separate

monomers from aggregates.

This comprehensive protocol, when followed diligently, should enable the successful

purification of high-quality recombinant amphiphysin suitable for a wide range of downstream

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1176556?utm_src=pdf-custom-synthesis
https://discover.library.noaa.gov/discovery/fulldisplay?docid=cdi_doaj_primary_oai_doaj_org_article_b31f0dd281244ee2b8e9e79666c890ac&context=PC&vid=01NOAA_INST:NOAA&lang=en&search_scope=MyInst_and_CI&adaptor=Primo%20Central&tab=Everything&query=sub%2Cexact%2C%20N-BAR%20%2CAND&mode=advanced&offset=0
https://pubmed.ncbi.nlm.nih.gov/9720601/
https://pubmed.ncbi.nlm.nih.gov/9720601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC25662/
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/Amphiphysin/amphiphysin.html
https://pubmed.ncbi.nlm.nih.gov/8552632/
https://pubmed.ncbi.nlm.nih.gov/8552632/
https://en.wikipedia.org/wiki/Amphiphysin
https://bio-protocol.org/en/bpdetail?id=4699&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10308189/
https://www.benchchem.com/product/b1176556#protocol-for-recombinant-amphiphysin-purification
https://www.benchchem.com/product/b1176556#protocol-for-recombinant-amphiphysin-purification
https://www.benchchem.com/product/b1176556#protocol-for-recombinant-amphiphysin-purification
https://www.benchchem.com/product/b1176556#protocol-for-recombinant-amphiphysin-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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